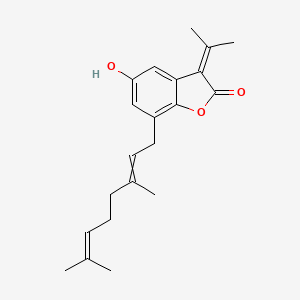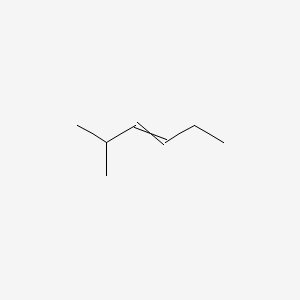
2-Methylhex-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylhex-3-ene is an organic compound with the molecular formula C₇H₁₄. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a structural isomer of heptene and is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylhex-3-ene can be synthesized through several methods. One common approach involves the dehydration of 2-methylhexanol using an acid catalyst such as sulfuric acid. The reaction typically occurs under elevated temperatures to facilitate the elimination of water and formation of the double bond.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst, usually at high temperatures and pressures. The resulting mixture is then separated and purified to obtain this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylhex-3-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction: The compound can be hydrogenated to form 2-methylhexane.
Substitution: It can undergo halogenation reactions, such as bromination, where bromine atoms replace hydrogen atoms at the allylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light for allylic bromination.
Major Products Formed:
Oxidation: 2-Methylhexanol, 2-Methylhexanal, or 2-Methylhexanoic acid.
Reduction: 2-Methylhexane.
Substitution: 2-Bromo-2-methylhexane.
Wissenschaftliche Forschungsanwendungen
2-Methylhex-3-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methylhex-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is cleaved, and oxygen atoms are added to form new functional groups. In reduction reactions, the double bond is saturated with hydrogen atoms. The molecular targets and pathways involved depend on the specific reaction and reagents used.
Vergleich Mit ähnlichen Verbindungen
2-Methylhex-3-ene can be compared with other similar alkenes such as:
- 3-Methyl-2-hexene
- 2-Hexene, 3-methyl-
- 3-Hexene, 2-methyl-
Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. Its position of the double bond and the methyl group provides distinct chemical properties compared to its isomers.
Eigenschaften
CAS-Nummer |
42154-69-8 |
|---|---|
Molekularformel |
C7H14 |
Molekulargewicht |
98.19 g/mol |
IUPAC-Name |
2-methylhex-3-ene |
InChI |
InChI=1S/C7H14/c1-4-5-6-7(2)3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
IQANHWBWTVLDTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT](/img/structure/B14093841.png)
![8-{2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093842.png)
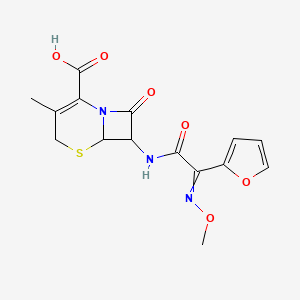
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14093855.png)
![5-[(4-chlorobenzyl)oxy]-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]pyridin-4(1H)-one](/img/structure/B14093862.png)
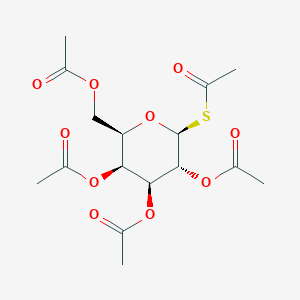
![N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide](/img/structure/B14093875.png)
![N-{3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propyl}adenosine](/img/structure/B14093881.png)
![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093883.png)
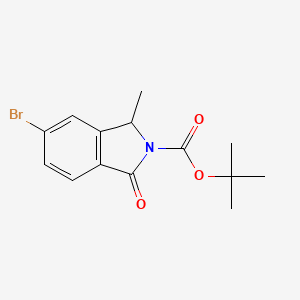
![1-(2-Fluorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093899.png)
![(3aS,5R,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one](/img/structure/B14093907.png)

